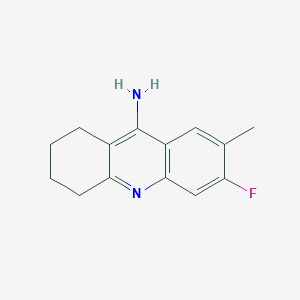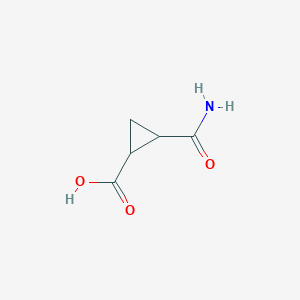
Acide 2-carbamoylcyclopropane-1-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylcyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group
Applications De Recherche Scientifique
2-Carbamoylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Carbamoylcyclopropane-1-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, the understanding of these interactions and the resulting changes will become clearer .
Biochemical Pathways
Given its structural similarity to other cyclopropane carboxylic acids, it may be involved in similar pathways .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of 2-Carbamoylcyclopropane-1-carboxylic acid’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Carbamoylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Analyse Biochimique
Biochemical Properties
They are involved in acyl substitution reactions, which are fundamental to many biochemical processes .
Cellular Effects
Carboxylic acids are known to interact with various biomolecules within cells, influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2-Carbamoylcyclopropane-1-carboxylic acid remains to be fully understood. Carboxylic acids are known to participate in various biochemical reactions, including acyl substitution reactions .
Metabolic Pathways
Carboxylic acids are known to participate in various metabolic pathways, including those involving short-chain fatty acids .
Transport and Distribution
Carboxylic acids are known to be transported across cell membranes .
Subcellular Localization
Some carboxylic acids have been found to be localized in the cytosol of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carbamoylating agents under controlled conditions. For instance, the reaction of cyclopropane-1,1-dicarboxylic acid with ammonia or amines can yield the desired compound.
Industrial Production Methods: Industrial production of 2-Carbamoylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or carboxylic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines.
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropane-1,1-dicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness: 2-Carbamoylcyclopropane-1-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the cyclopropane ring
Propriétés
IUPAC Name |
2-carbamoylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAOQMGVSOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)
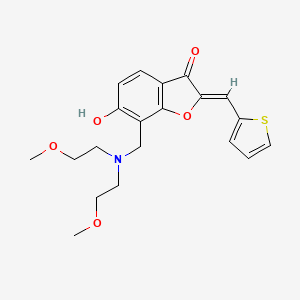

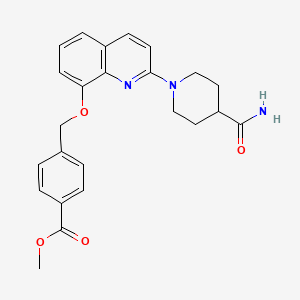
[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)

![5-chloro-N-[(2-methoxypyridin-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2590266.png)
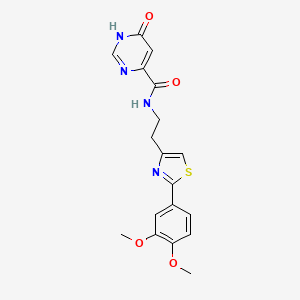
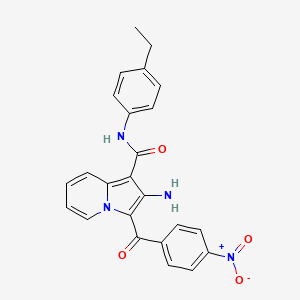
![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![N-(5-fluoro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2590271.png)
![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

